molecular formula C17H19FN4O2S B11185239 4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11185239
M. Wt: 362.4 g/mol
InChI Key: OMRBFVYFFHJVNV-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a para-fluorinated benzene ring linked to a 1,3,5-triazinyl moiety substituted with a 2-phenylethyl group. The 2-phenylethyl substituent contributes to lipophilicity, affecting pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

4-fluoro-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C17H19FN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21)

InChI Key

OMRBFVYFFHJVNV-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where a phenylethyl halide reacts with the triazine ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its sulfonamide group is a common feature in many drugs, suggesting possible applications in treating infections or other conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the sulfonamide group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

Compound Name Substituent (Para Position) Molecular Weight (g/mol) Key Structural Features
4-Fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide (Target) Fluorine 361.46 Fluorine enhances electronegativity; 2-phenylethyl increases lipophilicity
BH47884 (4-Methyl analog) Methyl 358.46 Methyl group improves lipophilicity but lacks electronegativity
PC7 (Neuroprotective analog) Fluorobenzyl Not reported Fluorinated benzyl group; distinct triazine substituents (methoxybenzyl, guanidine)

Key Observations :

  • Fluorine vs.
  • Neuroprotection vs. General Bioactivity : PC7’s fluorobenzyl group is associated with neuroprotection via prokineticin receptors, suggesting divergent applications compared to the target compound .

Triazine Ring Substitutions

Compound Name Triazine Substituent Biological Activity (Reported)
Target Compound 2-Phenylethyl Not explicitly reported (hypothesized)
13c (Diphenylpyrazole analog) 3,5-Diphenyl-1H-pyrazole Cell migration inhibition, cytotoxic effects
BH47885 Morpholin-4-yl ethyl Not reported; morpholine may improve solubility
15a (Triazolo-triazine analog) 3-Hydroxy-triazolo-triazine High thermal stability (m.p. >300°C)

Key Observations :

  • Bulkier Substituents : Compounds like 13c (diphenylpyrazole) exhibit cytotoxicity but may suffer from reduced bioavailability due to steric hindrance .

Pharmacological and Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility (Predicted)
Target Compound Not reported ~3.2 Moderate (lipophilic)
13c 198–200 ~4.5 Low
15a >300 ~2.8 Low
BH47884 Not reported ~3.0 Moderate

Key Observations :

  • The target compound’s predicted LogP (~3.2) suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity.
  • High melting points (e.g., 15a >300°C) correlate with crystalline stability but may complicate formulation .

Research Findings and Hypotheses

  • The fluorine atom in the target compound may further modulate these effects.

Biological Activity

4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a tetrahydrotriazine ring substituted with a 2-phenylethyl group. The presence of a fluoro substituent may enhance its biological activity by influencing lipophilicity and receptor binding.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Related compounds have shown significant activity against gram-positive bacteria and fungi. For instance, studies on 2-fluorophenyl derivatives demonstrated promising antimicrobial properties against selected organisms .
  • HIV Integrase Inhibition : Some fluorinated compounds have been reported to inhibit HIV integrase, preventing viral integration into host DNA . This suggests that similar derivatives may possess antiviral properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine at specific positions on the aromatic rings has been associated with increased potency against microbial strains .
  • Tetrahydrotriazine Ring : The tetrahydrotriazine component is essential for maintaining biological activity, as demonstrated in various studies where modifications led to loss of efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Studies : A series of 2-fluorophenyl-4,6-disubstituted triazines were synthesized and tested for antimicrobial activity. Results indicated that certain derivatives exhibited significant activity against both gram-positive bacteria and fungi, suggesting their potential as therapeutic agents .
  • Antiviral Activity : In the context of HIV research, structural analogs of sulfonamides have been identified as effective inhibitors of HIV integrase. These findings highlight the potential of sulfonamide derivatives in antiviral drug development .
  • Toxicological Assessments : Toxicological profiles are essential for understanding the safety and efficacy of new compounds. Studies have shown that some fluorinated compounds exhibit low toxicity levels while maintaining antimicrobial efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/PathogenReference
2-Fluorophenyl TriazinesAntimicrobialGram-positive bacteria
Fluorinated SulfonamidesHIV Integrase InhibitionHIV Virus
Tetrahydrotriazine DerivativesAntimicrobialFungi

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